Anhydro Abiraterone
CAS No.: 154229-20-6
Cat. No.: VC21345779
Molecular Formula: C24H29N
Molecular Weight: 331.5 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.

CAS No. | 154229-20-6 |
---|---|
Molecular Formula | C24H29N |
Molecular Weight | 331.5 g/mol |
IUPAC Name | 3-[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |
Standard InChI | InChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 |
Standard InChI Key | LAZGFPQCCUTDPH-NHFPKVKZSA-N |
Isomeric SMILES | C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C |
SMILES | CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C |
Canonical SMILES | CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C |
Chemical Properties and Structure
Anhydro abiraterone exhibits specific chemical properties that differentiate it from the parent compound, abiraterone acetate. The following table summarizes the key chemical properties of Anhydro abiraterone:
Property | Value |
---|---|
Chemical Name | 3-[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |
Molecular Formula | C24H29N |
Molecular Weight | 331.49 g/mol |
CAS Number | 154229-20-6 |
UNII | PNX2GEV6HN |
Target | Drug Metabolite |
Pathway | Metabolic Enzyme/Protease |
Structurally, Anhydro abiraterone is characterized by a pyridine ring attached to the 17-position of an androsta-3,5,16-triene backbone . This structure differs from abiraterone acetate (C26H33NO2) which has a molecular weight of 391.555 g/mol and contains an acetate group . The structural difference between Anhydro abiraterone and abiraterone acetate is significant for analytical identification and quality control processes.
Analytical Methods for Identification
The identification and quantification of Anhydro abiraterone in pharmaceutical preparations employs sophisticated analytical techniques, primarily high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods.
Based on established protocols, chromatographic analysis of compounds related to abiraterone acetate, including Anhydro abiraterone, typically utilizes the following conditions :
Parameter | Specification |
---|---|
Chromatographic Mode | LC (Liquid Chromatography) |
Detection | UV 252 nm |
Column | 4.6-mm × 3-cm; 5-μm packing L1 |
Flow Rate | 1 mL/min |
Mobile Phase | Acetonitrile, formic acid, and water (55: 0.05: 45) |
Column Temperature | 30°C |
Injection Volume | 10 μL |
System Suitability Requirements | Tailing factor: Not more than 2.0 |
Relative standard deviation: Not more than 2.0% |
These analytical conditions provide a framework for detecting and quantifying Anhydro abiraterone, particularly in the context of quality control testing for abiraterone acetate formulations. The literature mentions "The first RP-UHPLC method for simultaneous quantification of abiraterone acetate, its four degradants, and six specified process impurities," which likely includes methods for analyzing Anhydro abiraterone . This suggests ongoing development of more sophisticated analytical methods to accurately identify and quantify this compound in complex pharmaceutical matrices.
Role in Pharmaceutical Quality Control
Anhydro abiraterone plays a significant role in pharmaceutical quality control as an identified impurity in abiraterone acetate formulations. The United States Pharmacopeia (USP) recognizes Anhydro abiraterone as a specified impurity ("Anhydro abiraterone [USP]" or "ANHYDRO ABIRATERONE [USP IMPURITY]"), indicating its importance in regulatory and quality control contexts .
The sample preparation for analysis typically involves:
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Addition of 50% of flask volume of acetonitrile
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Mechanical shaking for 30 minutes
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Dilution with acetonitrile to volume
Research Applications and Significance
The study of Anhydro abiraterone extends beyond routine quality control applications. Research into this compound contributes to several important areas of pharmaceutical science:
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Degradation Pathway Elucidation: Understanding the formation of Anhydro abiraterone helps researchers elucidate the degradation pathways of abiraterone acetate under various conditions, contributing to the development of more stable formulations .
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Structure-Activity Relationship Studies: Analysis of structural modifications, such as those seen in Anhydro abiraterone compared to abiraterone, can provide insights into structure-activity relationships relevant to CYP17A1 inhibition and anticancer activity.
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Analytical Method Development: The need to detect and quantify Anhydro abiraterone drives the development of increasingly sensitive and specific analytical methods, benefiting pharmaceutical analysis more broadly .
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Formulation Development: Knowledge about the formation and properties of Anhydro abiraterone informs the development of more stable formulations of abiraterone acetate with improved shelf life and maintained efficacy.
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Regulatory Science: The identification and characterization of Anhydro abiraterone contribute to regulatory science by establishing specifications and acceptance criteria for pharmaceutical impurities in accordance with international guidelines.
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